molecular formula C18H16FN3OS2 B2929692 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941922-61-8

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2929692
CAS No.: 941922-61-8
M. Wt: 373.46
InChI Key: KWQBPNPGDLINNV-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3OS2 and its molecular weight is 373.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research on structurally related thiazolyl and benzothiazolyl derivatives demonstrates significant anticancer activity. For example, derivatives of thiazolopyrimidines and benzothiazolinone acetamide analogs have been studied for their potential against various cancer cell lines, including lung, breast, colon carcinoma, leukemia, and more. These compounds' mechanisms of action often involve inhibiting key enzymes or pathways crucial for cancer cell proliferation and survival. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have shown Src kinase inhibitory and anticancer activities, providing a basis for the development of new cancer therapies (Fallah-Tafti et al., 2011).

Antimicrobial Activity

The adaptation of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide analogs into antimicrobial agents is another significant area of study. Compounds with similar structures have been evaluated for their antimicrobial efficacy against various pathogens, including resistant strains. These studies help in understanding the structure-activity relationships necessary for designing potent antimicrobial agents. For example, substituted 2-aminobenzothiazoles derivatives have shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating infections resistant to standard antibiotics (Anuse et al., 2019).

Enzyme Inhibition for Therapeutic Applications

The structural features of this compound make it a candidate for exploring enzyme inhibition as a therapeutic strategy. Similar compounds have been investigated for their ability to inhibit enzymes like Mycobacterium tuberculosis GyrB, showcasing potential for treating tuberculosis. Such studies are crucial in the quest for new drugs against TB, especially in the face of rising drug resistance (Jeankumar et al., 2013).

Photophysical and Electrochemical Properties

Some analogs of this compound have been explored for their photophysical and electrochemical properties. These studies are foundational in developing novel materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors. The investigation into thiazolothiazole fluorophores, for instance, reveals strong fluorescence and reversible electrochromism, which are desirable traits for materials used in visual displays and chemical sensing (Woodward et al., 2017).

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQBPNPGDLINNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.